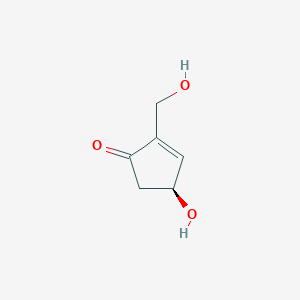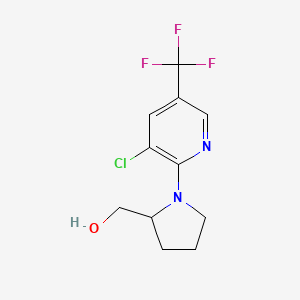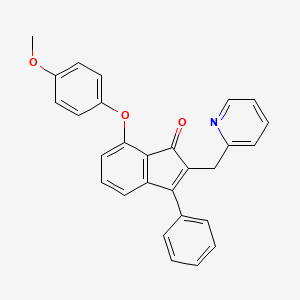
(S)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
-(S)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one, also known as (S)-4-hydroxy-2-methyl-2-cyclopenten-1-one, is an important organic compound that has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. This compound has been extensively studied in recent years due to its versatile properties and potential uses.
Wissenschaftliche Forschungsanwendungen
Molecular Synthesis and Biological Activities
(S)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one has been utilized in the synthesis of various carbocyclic nucleosides with potential biological activities. The compound has been specifically used in the creation of new cyclopentane nucleoside analogues (Agrofoglio et al., 1994).
Chemical Reactivity and Transformations
This compound is recognized for its wide-ranging chemical reactivity, making it a valuable molecular scaffold in synthetic chemistry. Researchers have exploited its reactivity to prepare diverse chemical transformations and multistep syntheses of complex target molecules (Roche & Aitken, 2010).
Applications in Kraft Pulping
In the context of kraft pulping of pine wood, derivatives of this compound, specifically 2-hydroxy-2-cyclopenten-1-one, have been identified. These derivatives form from polysaccharides during the pulping process and have been studied for their chemical properties and formation mechanisms (Niemelä, 1988).
Stereoinduction in Synthesis
The compound has been instrumental in stereoinductive synthesis, particularly in creating enantiopure 4-alkyl-5-(1'-hydroxyalkyl) substituted 2-cyclopentenones. Its derivatives have been applied in synthesizing natural products and biologically active molecules with high stereocontrol (Arisetti & Reiser, 2015).
Crystal Structure Analysis
Research has also been conducted to understand the crystal structure of cyclopentenone derivatives, including 4-hydroxy-3,4-bis(4-methoxyphenyl)-5,5-dimethyl-2-cyclopenten-1-one. This involves studying the intermolecular interactions and stability of crystal lattices formed by these compounds (Marjani et al., 2009).
Enantioselective Synthesis
Research on enantioselective synthesis using variants of this compound has been reported. For example, the preparation of (4R)-(+)-tert-butyldimethylsiloxy-2-cyclopenten-1-one and its derivatives highlights the importance of this compound in enantioselective chemical reactions (Paquette et al., 2003).
Tautomerism and Molecular Spectra
Studies have been conducted on the tautomerism and molecular spectra of 2-hydroxy-3-methyl-2-cyclopenten-1-one, a compound closely related to (S)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one. This research helps in understanding the molecular structure and chemical behavior of such ligands (Zborowski et al., 2012).
Fragrance Ingredient Analysis
The compound has also been evaluated in the context of its use as a fragrance ingredient. Detailed toxicological and dermatological reviews have been conducted to understand its safety and application in fragrances (Scognamiglio et al., 2012).
Eigenschaften
IUPAC Name |
(4S)-4-hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-3-4-1-5(8)2-6(4)9/h1,5,7-8H,2-3H2/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXYYSFDXQHLOD-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=C(C1=O)CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C=C(C1=O)CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chlorobenzo[d]thiazol-7-yl)-2,3-dimethoxybenzamide](/img/structure/B2533770.png)


![N-(1-cyanocyclopentyl)-2-[[5-oxo-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2533775.png)
![3-(2,4-dimethoxyphenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2533776.png)

![5-Bromo-2-[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2533778.png)


![methyl 4-{[(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2533783.png)
![7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol](/img/structure/B2533784.png)

![1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2533791.png)